Cas no 1823977-94-1 (1-(4-benzylmorpholin-3-yl)-N,N-dimethylmethanamine)

1-(4-benzylmorpholin-3-yl)-N,N-dimethylmethanamine 化学的及び物理的性質
名前と識別子
-
- 1-(4-benzylmorpholin-3-yl)-N,N-dimethylmethanamine
-
- インチ: 1S/C14H22N2O/c1-15(2)11-14-12-17-9-8-16(14)10-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3
- InChIKey: SJZMCHFZXNGWOO-UHFFFAOYSA-N
- ほほえんだ: N1(CC2=CC=CC=C2)CCOCC1CN(C)C
1-(4-benzylmorpholin-3-yl)-N,N-dimethylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM512429-1g |
1-(4-Benzylmorpholin-3-yl)-N,N-dimethylmethanamine |
1823977-94-1 | 97% | 1g |
$473 | 2023-03-10 |
1-(4-benzylmorpholin-3-yl)-N,N-dimethylmethanamine 関連文献
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
1-(4-benzylmorpholin-3-yl)-N,N-dimethylmethanamineに関する追加情報
Research Brief on 1-(4-benzylmorpholin-3-yl)-N,N-dimethylmethanamine (CAS: 1823977-94-1)
1-(4-benzylmorpholin-3-yl)-N,N-dimethylmethanamine (CAS: 1823977-94-1) is a novel chemical compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique morpholine and benzyl structural motifs, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a subject of significant interest for drug discovery and development.
The synthesis of 1-(4-benzylmorpholin-3-yl)-N,N-dimethylmethanamine involves a multi-step process that ensures high purity and yield. Researchers have optimized the reaction conditions to achieve scalability, which is crucial for further preclinical and clinical studies. The compound's structural features, including the morpholine ring and the dimethylamine moiety, suggest its potential as a modulator of biological targets, particularly in the central nervous system (CNS) and oncology.
Recent pharmacological evaluations have demonstrated that 1-(4-benzylmorpholin-3-yl)-N,N-dimethylmethanamine exhibits notable activity in vitro and in vivo. Preliminary data indicate its affinity for specific receptors and enzymes, which could underlie its therapeutic effects. For instance, studies have shown that the compound may interact with serotonin and dopamine receptors, suggesting potential applications in neuropsychiatric disorders. Additionally, its modulatory effects on certain kinases highlight its relevance in cancer research.
In the context of drug development, 1-(4-benzylmorpholin-3-yl)-N,N-dimethylmethanamine has been evaluated for its pharmacokinetic and safety profiles. Early-stage studies report favorable absorption, distribution, metabolism, and excretion (ADME) properties, along with a manageable toxicity profile. These findings support its progression to more advanced preclinical studies, with the aim of identifying lead compounds for further optimization.
The therapeutic potential of 1-(4-benzylmorpholin-3-yl)-N,N-dimethylmethanamine extends beyond its immediate pharmacological effects. Researchers are exploring its use as a scaffold for the design of derivatives with enhanced potency and selectivity. Structure-activity relationship (SAR) studies are underway to elucidate the critical structural elements responsible for its biological activity, which could inform the development of next-generation therapeutics.
In conclusion, 1-(4-benzylmorpholin-3-yl)-N,N-dimethylmethanamine (CAS: 1823977-94-1) represents a promising candidate in the field of chemical biology and drug discovery. Its unique structural features, combined with its demonstrated biological activity, position it as a valuable tool for understanding disease mechanisms and developing novel treatments. Ongoing research efforts are expected to further elucidate its potential and pave the way for clinical applications.
1823977-94-1 (1-(4-benzylmorpholin-3-yl)-N,N-dimethylmethanamine) 関連製品
- 1416713-86-4(8-Chloroisoquinoline-3-carboxylic acid)
- 1780645-12-6(1-Piperazinepropanamine, β,β-difluoro-4-methyl-)
- 1203703-91-6(6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol)
- 51439-71-5(3-Methyl-3-phenylpyrrolidin-2-one)
- 1361790-22-8(2-Cyano-6-(trifluoromethoxy)pyridine-3-acetonitrile)
- 2137572-43-9(3-[S-(dimethylamino)-N-propan-2-ylsulfonimidoyl]aniline)
- 1795304-49-2([4-(2-Thienyl)phenyl][3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]methanone)
- 955257-15-5(N'-(2,4-difluorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylethanediamide)
- 1159819-03-0(2,6-Dihydroxypyrazine)
- 2679816-43-2(rac-(2R,4S)-4-cyclohexyl-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)



